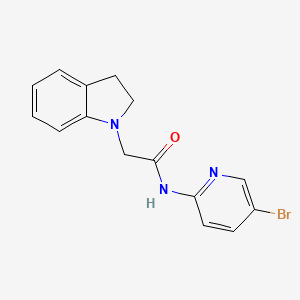![molecular formula C14H13NOS B4849696 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4849696.png)
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
説明
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
作用機序
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. By inhibiting complex I, 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one disrupts the production of ATP, leading to oxidative stress and cell death. 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one are well documented. 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one leads to the selective destruction of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This decrease in dopamine levels leads to the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One advantage of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one to create animal models of Parkinson's disease is that the symptoms closely resemble those seen in human patients. This allows researchers to study the disease and test potential treatments in a more relevant model. However, there are also limitations to using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one. The model only replicates the motor symptoms of Parkinson's disease and does not fully capture the cognitive and non-motor symptoms seen in human patients. Additionally, the model does not fully capture the progressive nature of the disease.
将来の方向性
There are several future directions for research involving 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one. One area of interest is in developing new treatments for Parkinson's disease. Researchers are exploring the use of gene therapy and stem cell therapy to replace damaged dopaminergic neurons. Another area of interest is in understanding the non-motor symptoms of Parkinson's disease, such as cognitive impairment and depression. Finally, researchers are exploring the use of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one in other areas of research, such as neurodegenerative diseases and aging.
科学的研究の応用
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been widely used in scientific research to create animal models of Parkinson's disease. 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This damage leads to the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
特性
IUPAC Name |
(E)-3-(4-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-10,15H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTLKKXKLCRCRQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4849621.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4849629.png)
![2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole](/img/structure/B4849630.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4849636.png)
![methyl 4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4849639.png)
![3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4849655.png)

![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)
![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)

![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)